Reduced Acaricidal Potency Against Tetranychus urticae Relative to Ivermectin B1a
Delta-2-Ivermectin B1a exhibits approximately a 6-fold reduction in acaricidal potency against the two-spotted spider mite (Tetranychus urticae) when compared directly to its parent compound, ivermectin B1a. In comparative bioassays, the LC90 values (concentration required to kill 90% of the population) were determined to be 0.23 ppm for Delta-2-Ivermectin B1a and 0.038 ppm for ivermectin B1a [1][2].
| Evidence Dimension | Acaricidal activity (LC90) |
|---|---|
| Target Compound Data | 0.23 ppm |
| Comparator Or Baseline | Ivermectin B1a: 0.038 ppm |
| Quantified Difference | ~6.05-fold decrease in potency |
| Conditions | In vitro bioassay against Tetranychus urticae (two-spotted spider mite) |
Why This Matters
This quantitative potency difference is critical for researchers designing dose-response experiments or developing resistance assays, as use of ivermectin as a surrogate would lead to a 6-fold overestimation of expected activity.
- [1] GLPBIO. δ2-Avermectin B1a Product Page. Provides LC90 values for δ2-Avermectin B1a (0.23 ppm) and ivermectin (0.038 ppm). View Source
- [2] YL CN Reagent. δ2-Avermectin B1a Product Page. Corroborates LC90 values of 0.23 ppm vs. 0.038 ppm. View Source
